molecular formula C12H22N2O B12884229 N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide CAS No. 2072-58-4

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide

Cat. No.: B12884229
CAS No.: 2072-58-4
M. Wt: 210.32 g/mol
InChI Key: MJBYAEXHDRDVDM-UHFFFAOYSA-N
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Description

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide is a chemical compound with the molecular formula C12H22N2O It is known for its unique structure, which includes a hexahydro-1H-pyrrolizin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide typically involves the reaction of hexahydro-1H-pyrrolizin-2-amine with 2-methylbutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve hexahydro-1H-pyrrolizin-2-amine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-methylbutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hexahydro-1H-pyrrolizin-2-yl)methanamine
  • 2-(2-hydroxy-hexahydro-1H-pyrrolizin-2-yl)acetic acid
  • 2-[5-(Hexahydro-1H-pyrrolizin-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine

Uniqueness

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide is unique due to its specific structural features and reactivity. Its hexahydro-1H-pyrrolizin ring system and the presence of the 2-methylbutanamide group contribute to its distinct chemical and biological properties.

Properties

CAS No.

2072-58-4

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide

InChI

InChI=1S/C12H22N2O/c1-3-9(2)12(15)13-10-7-11-5-4-6-14(11)8-10/h9-11H,3-8H2,1-2H3,(H,13,15)

InChI Key

MJBYAEXHDRDVDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1CC2CCCN2C1

Origin of Product

United States

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